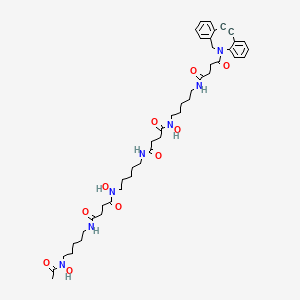

Deferoxamine-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H61N7O10 |

|---|---|

Molecular Weight |

848.0 g/mol |

IUPAC Name |

N-[5-[acetyl(hydroxy)amino]pentyl]-N'-[5-[[4-[5-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl]-N'-hydroxybutanediamide |

InChI |

InChI=1S/C44H61N7O10/c1-34(52)49(59)30-12-2-9-27-46-40(54)22-25-43(57)51(61)32-14-4-11-29-47-41(55)23-26-44(58)50(60)31-13-3-10-28-45-39(53)21-24-42(56)48-33-37-17-6-5-15-35(37)19-20-36-16-7-8-18-38(36)48/h5-8,15-18,59-61H,2-4,9-14,21-33H2,1H3,(H,45,53)(H,46,54)(H,47,55) |

InChI Key |

LFESCIZZXSUBAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Deferoxamine-DBCO: A Technical Guide to a Bifunctional Chelator for Targeted Drug Delivery and Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deferoxamine-DBCO (DFO-DBCO) is a bifunctional chelating agent that has emerged as a critical tool in the development of targeted therapeutics and diagnostic agents. This molecule ingeniously combines the potent iron-chelating properties of Deferoxamine (DFO) with the versatile bioorthogonal conjugation capabilities of a Dibenzocyclooctyne (DBCO) group. This unique architecture allows for the stable chelation of radiometals, most notably Zirconium-89 (⁸⁹Zr), while enabling covalent attachment to a wide array of azide-modified biomolecules through copper-free click chemistry. The result is a powerful platform for the creation of radioimmunoconjugates for applications such as targeted tumor imaging with Positron Emission Tomography (PET).[1][2][3]

Core Components and Mechanism of Action

This compound's functionality is derived from its two key components: the Deferoxamine chelator and the DBCO linker.

Deferoxamine (DFO): The Metal Chelator

Deferoxamine is a hexadentate siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[4][5] Its primary clinical use is in the treatment of iron overload. The mechanism of action of the DFO moiety in this compound is centered on its ability to form a highly stable, 1:1 coordination complex with trivalent metal ions like Fe³⁺ and, importantly for imaging applications, ⁸⁹Zr. The three hydroxamic acid groups within the DFO structure coordinate with the metal ion, effectively sequestering it. This stable complex prevents the release of the radiometal in vivo, which is crucial for minimizing off-target radiation exposure and ensuring high-quality imaging.

Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle

The DBCO group is a strained alkyne that readily participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is a type of "click chemistry" that is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes. A key advantage of the DBCO-azide reaction is that it does not require a cytotoxic copper catalyst, making it ideal for bioconjugation. This allows for the straightforward and stable attachment of this compound to azide-modified biomolecules such as antibodies, peptides, or nanoparticles, thereby directing the radiolabeled chelator to a specific biological target.

Quantitative Data

A summary of the key quantitative data for this compound and its components is presented in the tables below.

Physicochemical Properties

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C₄₄H₆₁N₇O₁₀ | |

| Molecular Weight | 848.00 g/mol | |

| Appearance | White to yellow solid | |

| Solubility | Soluble in DMSO, DCM, acetonitrile, DMF | |

| Deferoxamine | ||

| Molecular Formula | C₂₅H₄₈N₆O₈ | |

| Molecular Weight | 560.7 g/mol | |

| Melting Point | 140 °C | |

| Water Solubility | 12,000 mg/L (at 20 °C) | |

| LogP | -2.2 |

Stability Data

| Complex/Molecule | Condition | Stability | Source(s) |

| ⁸⁹Zr-DFO Complex | In human plasma at 37°C for 7 days | >95% intact | |

| In the presence of excess EDTA for 7 days | Decreased to 53% intact | ||

| In mouse serum at 72h | 20.3% ± 4.50% intact | ||

| In human serum at 72h | 28.0% ± 3.60% intact | ||

| Deferoxamine | Aqueous solution, pH 4-6, ≤ 23°C for 30 days | >90% of initial concentration | |

| Aqueous solution, pH 1.9 or 10.1 | Rapid degradation | ||

| DBCO Moiety | In immune phagocytes after 24 hours | 36% degradation | |

| In aqueous solution | Can degrade over time |

Reaction Kinetics and Conditions

| Reaction | Parameter | Value/Condition | Source(s) |

| DBCO-Azide Click Chemistry | Second-order reaction rate constant | ~0.1 M⁻¹ s⁻¹ | |

| Recommended Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | ||

| Reaction Temperature | 4°C to 37°C | ||

| Reaction Time | 4 to 12 hours (can be extended to improve yield) | ||

| ⁸⁹Zr Radiolabeling of DFO-Conjugates | pH | 6.8 - 7.5 | |

| Temperature | Room temperature or 37°C | ||

| Reaction Time | 15 - 90 minutes | ||

| Typical Specific Activity | 1-6 mCi/mg (37-222 MBq/mg) |

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general steps for conjugating this compound to an antibody containing an azide (B81097) group.

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a spin desalting column or dialysis.

-

The presence of sodium azide in the buffer will interfere with the click chemistry reaction and must be removed.

-

Adjust the antibody concentration to approximately 1 mg/mL.

-

-

Click Chemistry Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 2-4x molar excess of the azide-modified antibody to the this compound solution.

-

Incubate the reaction mixture overnight at 4°C with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

-

-

Characterization:

-

Determine the concentration of the final conjugate using a protein assay (e.g., Bradford or NanoDrop).

-

The degree of labeling (DOL), i.e., the number of DFO-DBCO molecules per antibody, can be determined by mass spectrometry.

-

Validate the final conjugate using SDS-PAGE.

-

Protocol 2: Radiolabeling of DFO-Antibody Conjugate with ⁸⁹Zr

This protocol outlines the steps for radiolabeling a DFO-conjugated antibody with Zirconium-89.

-

Preparation of ⁸⁹Zr:

-

Start with ⁸⁹Zr-oxalate in 1 M oxalic acid.

-

Adjust the pH of the ⁸⁹Zr solution to 6.8-7.5 using 1 M sodium carbonate and buffer with 0.5 M HEPES.

-

-

Radiolabeling Reaction:

-

Add the DFO-conjugated antibody (typically 0.5-2.0 mg) to the pH-adjusted ⁸⁹Zr solution.

-

Ensure the final pH of the reaction mixture is between 6.8 and 7.5.

-

Incubate the reaction for 60 minutes at room temperature with gentle agitation.

-

-

Purification of the Radiolabeled Conjugate:

-

Purify the ⁸⁹Zr-DFO-antibody from unchelated ⁸⁹Zr using a size-exclusion column (e.g., PD-10).

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.

-

Calculate the specific activity of the radiolabeled antibody.

-

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method for assessing the cellular uptake of a radiolabeled DFO-conjugate in target cells.

-

Cell Preparation:

-

Seed cells in 24- or 96-well plates and allow them to adhere overnight.

-

-

Uptake Assay:

-

Replace the cell culture medium with fresh assay buffer.

-

For determining non-specific uptake, add a competing unlabeled compound to some wells.

-

Initiate the uptake by adding the ⁸⁹Zr-labeled DFO-conjugate to the wells.

-

Incubate the plates for a predetermined time (e.g., 2 hours) at 37°C or 4°C with gentle agitation.

-

-

Washing and Lysis:

-

Stop the incubation by washing the cells multiple times with cold PBS to remove unbound radiotracer.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification:

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Calculate the percentage of cellular uptake.

-

Protocol 4: In Vivo PET Imaging

This protocol provides a general workflow for performing PET imaging in a murine model of cancer using a ⁸⁹Zr-DFO-labeled antibody.

-

Animal Model:

-

Use an appropriate animal model, such as athymic nude mice bearing tumor xenografts that express the target antigen for the antibody.

-

-

Administration of Radiotracer:

-

Administer the ⁸⁹Zr-DFO-antibody to the animals via intravenous injection.

-

-

PET/CT Imaging:

-

Perform PET/CT scans at various time points post-injection (e.g., 24, 48, 72, and 120 hours) to monitor the biodistribution of the radiotracer.

-

-

Biodistribution Studies:

-

After the final imaging session, euthanize the animals and harvest tumors and major organs.

-

Measure the radioactivity in each tissue using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall workflow for the use of this compound in targeted PET imaging.

References

The Linchpin of Bioconjugation: A Technical Guide to DBCO in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to selectively and efficiently attach molecules to biological targets is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal reactions, offers a robust solution for covalent ligation within complex biological milieu. At the heart of this powerful technology lies dibenzocyclooctyne (DBCO), a strained alkyne whose unique properties have revolutionized the fields of drug development, diagnostics, and fundamental biological research. This technical guide provides an in-depth exploration of the pivotal role of DBCO, offering a comprehensive overview of its mechanism, quantitative performance data, and detailed experimental protocols.

Core Principles: The Power of Strain-Promoted Cycloaddition

DBCO's utility stems from its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that obviates the need for the cytotoxic copper (I) catalyst required in traditional click chemistry (CuAAC).[1][2] The inherent ring strain of the cyclooctyne (B158145) ring in DBCO significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and with high specificity under physiological conditions.[2][3]

Key Advantages of DBCO-Mediated Click Chemistry:

-

Biocompatibility: The absence of a copper catalyst makes it ideal for applications in living cells and whole organisms.[4]

-

Bioorthogonality: DBCO and its azide (B81097) partner are abiotic and do not react with naturally occurring functional groups, ensuring minimal off-target reactions.

-

High Efficiency: The reaction exhibits fast kinetics and typically proceeds to high yields under mild, aqueous conditions.

-

Stability: The resulting triazole linkage is highly stable, providing a permanent covalent bond. DBCO-modified molecules also demonstrate reasonable stability for storage.

Quantitative Data for DBCO-Mediated Reactions

The efficiency of the SPAAC reaction is influenced by several factors, including the specific reactants, solvent, pH, and temperature. The following tables summarize key quantitative data to inform experimental design and optimization.

| Parameter | Value | Conditions | Source(s) |

| Second-Order Rate Constant (k₂) vs. Azide | |||

| DBCO with Benzyl Azide | 0.24 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| DBCO with Phenyl Azide | 0.033 M⁻¹s⁻¹ | CH₃CN:H₂O (3:1) | |

| DBCO with Azidolysine-containing peptide | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25 °C | |

| Second-Order Rate Constant (k₂) vs. Cyclooctyne | |||

| DBCO with Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | Varied | |

| BCN with Benzyl Azide | ~0.06 - 0.1 M⁻¹s⁻¹ | Varied | |

| Typical Reaction Parameters | |||

| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | Amine-free buffer (e.g., PBS) | |

| Molar Excess (Azide to DBCO-Antibody) | 2 to 4-fold | PBS or similar buffer | |

| Incubation Time (Antibody Labeling) | 30 - 60 minutes | Room Temperature | |

| Incubation Time (Click Reaction) | 2 - 12 hours (or overnight at 4°C) | Room Temperature or 4°C | |

| Optimal pH | 7.0 - 9.0 | Aqueous buffers | |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity over 4 weeks | 4°C or -20°C | |

| DBCO Stability (in phagocytes) | Moderate (36% degradation after 24h) | RAW264.7 cells |

Visualizing the Core Processes

To better understand the underlying chemistry and experimental procedures, the following diagrams illustrate the SPAAC reaction and a typical workflow for protein labeling.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: General experimental workflow for protein labeling using DBCO-NHS ester.

Experimental Protocols

This section provides detailed methodologies for two common applications of DBCO in copper-free click chemistry: antibody labeling and metabolic cell labeling.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the covalent attachment of a DBCO moiety to an antibody via its primary amines (e.g., lysine (B10760008) residues), followed by conjugation to an azide-functionalized molecule.

Materials:

-

Antibody of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

-

Azide-functionalized molecule of interest

Procedure:

-

Preparation of Reagents:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

-

Activation of Antibody with DBCO:

-

Add a 10- to 30-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification of DBCO-labeled Antibody:

-

Remove unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis against the desired buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~310 nm (for DBCO).

-

-

Copper-Free Click Reaction:

-

Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule.

-

Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified from excess azide-molecule via size-exclusion chromatography or other appropriate methods.

-

Protocol 2: Metabolic Labeling and Imaging of Live Cells

This protocol describes the introduction of azide groups onto cell surface glycans through metabolic labeling, followed by fluorescent imaging using a DBCO-functionalized dye.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

DBCO-conjugated fluorophore

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

Procedure:

-

Metabolic Labeling of Cells:

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere.

-

Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).

-

Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 1-3 days to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

-

Labeling with DBCO-Fluorophore:

-

Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual medium and unincorporated azido (B1232118) sugar.

-

Prepare a solution of the DBCO-fluorophore in growth media or live-cell imaging buffer at the desired final concentration (typically 10-20 µM).

-

Add the DBCO-fluorophore solution to the cells and incubate for 1 hour at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the DBCO-fluorophore solution and wash the cells three times with pre-warmed PBS.

-

If high background is observed, an additional incubation in fluorophore-free media for 1-2 hours can be performed.

-

The cells are now ready for live-cell imaging using fluorescence microscopy.

-

Conclusion

DBCO has firmly established itself as an indispensable tool in the realm of copper-free click chemistry. Its exceptional combination of biocompatibility, high reactivity, and specificity has empowered researchers and drug development professionals to forge stable covalent linkages in complex biological systems with unprecedented control. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively harness the power of DBCO to advance their research and development endeavors, from fundamental cell biology to the creation of next-generation antibody-drug conjugates and targeted therapeutics.

References

Technical Guide: Synthesis and Purification of Deferoxamine-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Deferoxamine-DBCO (DFO-DBCO), a bifunctional chelator critical for advancements in targeted drug delivery, radioimmunotherapy, and molecular imaging. Deferoxamine (B1203445), a potent iron chelator, is functionalized with a dibenzocyclooctyne (DBCO) moiety, enabling covalent attachment to azide-modified biomolecules through copper-free click chemistry.

Overview of this compound

This compound is a key reagent in the field of bioconjugation. The deferoxamine portion serves as a high-affinity chelator for trivalent metal ions, most notably Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for positron emission tomography (PET) imaging of antibody-drug conjugates. The DBCO group allows for a highly efficient and specific reaction with azide-functionalized molecules, such as antibodies, peptides, or nanoparticles, in a biological setting without the need for a cytotoxic copper catalyst. This bioorthogonal conjugation strategy is central to the construction of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents.

Synthesis of this compound

The synthesis of this compound involves the formation of a stable amide bond between the primary amine of deferoxamine and an activated carboxylic acid derivative of DBCO, typically a succinimidyl (NHS) ester. A practical and efficient synthesis has been described, providing a reliable method for producing this important bifunctional chelator.[1][2][3]

Reaction Principle

The synthesis is based on the nucleophilic attack of the terminal primary amine of deferoxamine on the carbonyl carbon of the DBCO-NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide linkage. The reaction is typically performed in a suitable buffer at a slightly basic pH to ensure the deprotonation of the amine group, enhancing its nucleophilicity.

Experimental Protocol

This protocol is based on established methods for the conjugation of NHS esters to primary amines.

Materials:

-

Deferoxamine mesylate salt

-

DBCO-PEG4-NHS Ester (or a similar activated DBCO reagent)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris buffer (1 M, pH 8.0) for quenching

-

Dialysis tubing (e.g., 1 kDa MWCO) or desalting columns

Procedure:

-

Preparation of Deferoxamine Solution: Dissolve Deferoxamine mesylate in PBS (pH 7.4) to a final concentration of 10 mg/mL.

-

Preparation of DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMF or DMSO to a concentration of 25 mg/mL.

-

Reaction:

-

Slowly add a 1.5 to 2-fold molar excess of the DBCO-NHS ester solution to the deferoxamine solution with gentle stirring.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 20% to maintain the solubility of deferoxamine and the integrity of the buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

-

Quenching: (Optional but recommended) Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted DBCO-NHS ester. Let it react for 15-30 minutes at room temperature.

Synthesis Workflow

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and any remaining quenching agent. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Purification Methods

-

Dialysis: This is a common method for removing small molecules like unreacted DBCO-NHS ester and NHS from the much larger this compound product. Dialysis against PBS or water using a low molecular weight cutoff (e.g., 1 kDa) membrane is effective.

-

Size-Exclusion Chromatography (Desalting Columns): For smaller scale preparations and rapid purification, desalting columns (e.g., Sephadex G-25) are suitable. The product elutes in the void volume, while smaller molecules are retained.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, preparative reverse-phase HPLC is the method of choice. This technique separates the product from impurities based on hydrophobicity.

Preparative HPLC Protocol (General)

A general protocol for the purification of a modified peptide-like molecule is provided below. Optimization of the gradient and mobile phases may be required.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5-95% B over 30 minutes (example, optimization needed) |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 220 nm and 280 nm |

Procedure:

-

Acidify the reaction mixture with a small amount of TFA.

-

Inject the mixture onto the preparative HPLC system.

-

Collect fractions corresponding to the product peak.

-

Analyze the fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the final product as a fluffy white solid.

Purification Workflow

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Outcome |

| Analytical HPLC | A single major peak indicating high purity (>95%). The retention time will be longer than that of deferoxamine due to the hydrophobic DBCO group. |

| Mass Spectrometry (ESI-MS) | The observed molecular weight should correspond to the calculated mass of this compound. |

| ¹H NMR | The spectrum should show characteristic peaks for both the deferoxamine backbone and the aromatic protons of the DBCO moiety. |

Storage and Handling

This compound is moisture-sensitive, particularly the DBCO group which can degrade over time. It should be stored as a lyophilized powder at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For use, it is recommended to prepare fresh solutions in an appropriate anhydrous solvent.

Conclusion

The synthesis and purification of this compound are critical processes for the development of advanced targeted therapeutics and diagnostics. The methods outlined in this guide, based on established chemical principles, provide a robust framework for obtaining high-purity material. Careful execution of the experimental protocols and rigorous analytical characterization are essential to ensure the quality and performance of the final product in downstream applications.

References

Deferoxamine-DBCO in Bioorthogonal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine-DBCO (DFO-DBCO) has emerged as a powerful bifunctional chelator at the intersection of bioorthogonal chemistry and nuclear medicine. This molecule uniquely combines the high-affinity iron-chelating properties of deferoxamine (B1203445) (DFO) with the versatility of copper-free click chemistry, enabled by the dibenzocyclooctyne (DBCO) moiety. This dual functionality allows for a two-step approach to targeted radiopharmaceuticals and in vivo imaging agents. First, the DFO component serves as a robust chelator for radiometals, most notably Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life suitable for antibody-based imaging.[1][2] Second, the DBCO group facilitates covalent conjugation to azide-modified biomolecules through a highly specific and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This guide provides a comprehensive technical overview of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Principles of this compound Technology

The utility of this compound is rooted in two key chemical processes: the chelation of radiometals by the DFO moiety and the bioorthogonal SPAAC reaction of the DBCO group.

2.1. Deferoxamine as a Chelator for Radiometals

Deferoxamine is a hexadentate siderophore that exhibits a high binding affinity for trivalent metal ions, including iron (Fe³⁺) and Zirconium-89 (⁸⁹Zr).[1] The resulting ⁸⁹Zr-DFO complex is highly stable under physiological conditions, which is crucial for in vivo applications to prevent the release of the radionuclide and its subsequent accumulation in non-target tissues like bone. The long half-life of ⁸⁹Zr (78.41 hours) is well-suited for tracking large biomolecules such as antibodies, which have slow pharmacokinetic profiles.

2.2. DBCO-Mediated Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group is a strained alkyne that reacts specifically and rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal "click chemistry" reaction is highly efficient in complex biological environments, allowing for the specific labeling of azide-modified cells, proteins, and other biomolecules in vitro and in vivo. The formation of a stable triazole linkage ensures the integrity of the resulting bioconjugate.

Quantitative Data Summary

The efficiency and stability of this compound-based bioconjugates are critical for their successful application. The following tables summarize key quantitative parameters.

Table 1: Reaction Kinetics of DBCO-Azide Cycloaddition

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| DBCO-alkyne and Azide (B81097) | ~0.1 | Aqueous solution | |

| sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside | 1.22 | HEPES buffer (pH 7), 25°C | |

| DBCO-Trastuzumab and 3-azido-L-alanine | 0.18 | PBS (pH 7), 25°C | |

| DBCO-PEG5-Trastuzumab and 3-azido-L-alanine | 0.24 | PBS (pH 7), 25°C |

Table 2: Stability of Bioconjugation Linkages in Serum

| Linker Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations | Reference |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. | |

| Amide Bond | NHS Ester + Amine | Very High | Generally very stable under physiological conditions. |

Table 3: ⁸⁹Zr Radiolabeling Efficiency and In Vivo Biodistribution

| Parameter | Value | Conditions | Reference |

| ⁸⁹Zr Radiolabeling Efficiency of DFO | >90% | [⁸⁹Zr]Zr-citrate, room temperature | |

| Tumor Uptake of ⁸⁹Zr-DFO-J591 | 57.5 ± 5.3 %ID/g | LNCaP xenografts, 96 hr post-injection | |

| Bone Uptake of [⁸⁹Zr]Zr-chloride | ~15 %ID/g | 8 hr post-injection in mice | |

| Bone Uptake of [⁸⁹Zr]Zr-DFO | Significantly lower than free ⁸⁹Zr | Post-injection in mice | |

| Cell Labeling Efficiency with ⁸⁹Zr-DBN | 30-50% | 30 min incubation | |

| Half-life of PEGylated DFO | 18.2 - 27.8 hours | In vitro metabolism assay | |

| Half-life of DFO | 0.8 hours | In vitro metabolism assay |

Experimental Protocols

This section provides detailed methodologies for the key experimental stages involving this compound.

4.1. Metabolic Labeling of Cells with Azide Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans, which will serve as docking sites for DBCO-functionalized molecules.

-

Materials:

-

Mammalian cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel to allow for logarithmic growth during the labeling period.

-

Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a concentration of 10 mM. Store at -20°C.

-

Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.

-

Washing: Gently wash the cells three times with PBS to remove unincorporated azido (B1232118) sugar. The cells are now ready for conjugation with this compound.

-

4.2. Conjugation of this compound to an Antibody

This protocol details the conjugation of this compound to a monoclonal antibody (mAb) via an NHS ester linkage.

-

Materials:

-

Monoclonal antibody (1-10 mg/mL in PBS, pH 7.4)

-

This compound-NHS ester

-

Anhydrous DMSO

-

Tris buffer (100 mM, pH 8.0)

-

Spin desalting column

-

-

Procedure:

-

Prepare DBCO-NHS Ester Solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.

-

Conjugation Reaction: Add a 20-30 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Quenching: Add Tris buffer to the reaction mixture to quench any unreacted DBCO-NHS ester and incubate for 15 minutes.

-

Purification: Remove the unreacted this compound-NHS ester and other small molecules using a spin desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~310 nm (for DBCO).

-

4.3. Radiolabeling with Zirconium-89

This protocol describes the chelation of ⁸⁹Zr by the DFO moiety of the bioconjugate.

-

Materials:

-

⁸⁹Zr in a suitable buffer (e.g., [⁸⁹Zr]Zr-citrate)

-

DFO-DBCO-conjugated biomolecule

-

Reaction buffer (e.g., HEPES, pH 6.8-7.2)

-

PD-10 desalting column

-

-

Procedure:

-

pH Adjustment: Adjust the pH of the ⁸⁹Zr solution to 6.8-7.2 using the reaction buffer.

-

Radiolabeling Reaction: Add the DFO-DBCO-conjugated biomolecule to the buffered ⁸⁹Zr solution.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Purification: Purify the ⁸⁹Zr-DFO-DBCO-bioconjugate from unchelated ⁸⁹Zr using a PD-10 desalting column.

-

Quality Control: Assess the radiochemical purity of the final product using instant thin-layer chromatography (iTLC).

-

4.4. In Vivo PET Imaging and Biodistribution

This protocol provides a general workflow for in vivo imaging of ⁸⁹Zr-DFO-DBCO labeled cells or antibodies in a murine model.

-

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

⁸⁹Zr-DFO-DBCO-labeled biomolecule (e.g., 7.4 MBq)

-

Sterile saline (0.9%)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

-

Procedure:

-

Animal Model: Establish a suitable animal model, such as subcutaneously implanting cancer cells in athymic nude mice.

-

Injection: Intravenously inject the ⁸⁹Zr-DFO-DBCO-labeled biomolecule into the tail vein of the mice.

-

PET/CT Imaging: At desired time points (e.g., 24, 48, 72, 96, and 120 hours post-injection), anesthetize the mice and perform PET/CT imaging.

-

Biodistribution Study: After the final imaging session, euthanize the mice and harvest organs of interest (tumor, blood, liver, spleen, kidneys, bone, etc.).

-

Gamma Counting: Weigh the tissues and measure the radioactivity in each organ using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Signaling Pathways and Experimental Workflows

5.1. Deferoxamine-Induced HIF-1α Signaling Pathway

The deferoxamine component of the bifunctional chelator can independently influence cellular signaling. As an iron chelator, DFO mimics a hypoxic state, leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor plays a crucial role in cellular adaptation to low oxygen conditions and can promote the expression of genes involved in angiogenesis, cell survival, and metabolism.

Caption: Deferoxamine-induced stabilization of HIF-1α.

5.2. Experimental Workflow for Targeted In Vivo Imaging

The following diagram illustrates the complete experimental workflow, from the preparation of azide-labeled cells to in vivo PET imaging with ⁸⁹Zr-Deferoxamine-DBCO.

Caption: Workflow for in vivo cell tracking.

Conclusion

This compound is a versatile and powerful tool for researchers in bioorthogonal chemistry and drug development. Its ability to be conjugated to a wide range of biomolecules and subsequently radiolabeled with ⁸⁹Zr provides a robust platform for the development of targeted radiopharmaceuticals for PET imaging. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this compound in preclinical research. As the field of targeted therapeutics continues to advance, the unique properties of this compound are poised to play a significant role in the development of next-generation diagnostic and therapeutic agents.

References

The Nexus of Radionuclides and Biomolecules: An In-depth Technical Guide to Bifunctional Chelators for Radiolabeling

For Immediate Release

In the evolving landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) stand as critical molecular architects, forging the link between diagnostic or therapeutic radionuclides and target-specific biomolecules. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of bifunctional chelators, their diverse applications with various radiometals, and detailed methodologies for their use in the creation of next-generation radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

A bifunctional chelator is a molecule with two distinct functional components: a powerful metal-chelating unit and a reactive functional group. The chelating moiety is designed to securely encapsulate a metallic radionuclide, forming a highly stable complex that prevents the premature release of the radioisotope in vivo. This is paramount to minimize off-target radiation-induced toxicity and to ensure the accurate delivery of the radioactive payload to the intended biological target. The second component, a reactive functional group, enables the covalent attachment of the chelator to a targeting biomolecule, such as a monoclonal antibody, peptide, or small molecule inhibitor. This conjugation creates a unified radiopharmaceutical agent capable of selective accumulation at a disease site for imaging or therapy.

The fundamental role of a bifunctional chelator is to create a stable bridge between a metallic radionuclide and a targeting vector. This relationship is pivotal for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted radionuclide therapy.

Types of Bifunctional Chelators: A Structural Dichotomy

Bifunctional chelators are broadly classified into two main categories based on their chemical structure: acyclic (linear) and macrocyclic chelators. The selection between these structural archetypes is dictated by the coordination chemistry of the specific radiometal being utilized.

Acyclic Chelators: These are open-chain molecules that possess the flexibility to wrap around a metal ion. A primary advantage of acyclic chelators is their generally faster metal-binding kinetics, which can facilitate more rapid radiolabeling procedures.[1] Common examples include derivatives of:

-

DTPA (Diethylenetriaminepentaacetic acid): Widely used for a variety of radiometals, including Indium-111 and Lutetium-177.[2][3]

-

DFO (Desferrioxamine): The gold standard for chelating Zirconium-89.[4]

-

HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid): Often employed for Gallium-68.

Macrocyclic Chelators: These are cyclic molecules with donor atoms oriented inwards, forming a pre-organized cavity that is highly selective for a specific metal ion. Macrocyclic chelators typically form complexes with greater thermodynamic stability and kinetic inertness compared to their acyclic counterparts.[1] This enhanced stability is crucial for preventing the in vivo dissociation of the radiometal. Prominent examples of macrocyclic chelators include derivatives of:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile chelator for a wide range of radiometals, including Lutetium-177, Yttrium-90, and Copper-64.

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Particularly well-suited for Gallium-68 and Copper-64.

Common Radionuclides and Their Preferred Chelators

The choice of a bifunctional chelator is intrinsically linked to the properties of the selected radionuclide. Different radiometals exhibit distinct coordination chemistries, necessitating specific chelator frameworks to achieve stable complexation.

Gallium-68 (⁶⁸Ga)

A positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging. The coordination chemistry of Ga(III) favors hexadentate chelators.

| Chelator | Type | Typical Labeling Conditions | Key Advantages |

| NOTA | Macrocyclic | Room temperature, 5-10 min, pH 3.5-5.5 | Rapid labeling at room temperature, high stability. |

| DOTA | Macrocyclic | 90-95°C, 10-15 min, pH 3.5-4.5 | High stability, but requires heating. |

| HBED | Acyclic | Room temperature, 5-10 min, pH 4.0-5.0 | Rapid labeling at room temperature. |

| DFO | Acyclic | Room temperature, 5-10 min, pH 6.5-7.0 | Effective at near-neutral pH. |

Lutetium-177 (¹⁷⁷Lu)

A therapeutic beta-emitting radionuclide with a half-life of 6.7 days, widely used in targeted radionuclide therapy. Lu(III) is a lanthanide and forms highly stable complexes with macrocyclic chelators.

| Chelator | Type | Typical Labeling Conditions | Key Advantages |

| DOTA | Macrocyclic | 90-100°C, 20-30 min, pH 4.0-5.0 | Excellent thermodynamic stability and kinetic inertness. |

| DTPA | Acyclic | Room temperature, 5-10 min, pH 5.0-6.0 | Faster labeling kinetics but lower in vivo stability compared to DOTA. |

Copper-64 (⁶⁴Cu)

A positron-emitting radionuclide with a half-life of 12.7 hours, suitable for PET imaging of biological processes with slower pharmacokinetics.

| Chelator | Type | Typical Labeling Conditions | Key Advantages |

| NOTA | Macrocyclic | Room temperature, 10-20 min, pH 5.5 | Rapid and efficient labeling at room temperature, high stability. |

| DOTA | Macrocyclic | 37-90°C, 20-60 min, pH 5.5-7.0 | High stability, but often requires heating. |

| Sar-CO₂H | Sarcophagine | Room temperature, 20 min, pH 7.0 | Rapid labeling and high stability. |

Zirconium-89 (⁸⁹Zr)

A positron-emitting radionuclide with a long half-life of 78.4 hours, making it ideal for PET imaging of large molecules like monoclonal antibodies that have slow biological clearance.

| Chelator | Type | Typical Labeling Conditions | Key Advantages |

| DFO | Acyclic | Room temperature, 60 min, pH 6.8-7.5 | The current clinical standard, though concerns about in vivo stability exist. |

| DFO * | Acyclic | Room temperature, 60 min, pH 7.0 | An octadentate derivative of DFO with improved in vivo stability. |

| FSC | Acyclic | Room temperature, 90 min, pH 7.0 | Shows excellent in vitro stability. |

Stability of Radiometal-Chelator Complexes

The in vivo stability of the radiometal-chelator complex is a critical determinant of the safety and efficacy of a radiopharmaceutical. Two key parameters define this stability:

-

Thermodynamic Stability: This refers to the strength of the bond between the metal ion and the chelator at equilibrium and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

-

Kinetic Inertness: This describes the rate at which the radiometal dissociates from the chelator. High kinetic inertness is crucial to prevent the transchelation of the radionuclide to other biological molecules in the body.

| Chelator | Radionuclide | Log K Value |

| DOTA | Lu³⁺ | ~25.4 |

| DOTA | Ga³⁺ | ~21.3 |

| DOTA | Cu²⁺ | ~22.6 |

| NOTA | Ga³⁺ | ~30.9 |

| NOTA | Cu²⁺ | ~21.6 |

| DTPA | Lu³⁺ | ~22.4 |

| DTPA | Ga³⁺ | ~23.0 |

| DFO | Zr⁴⁺ | ~49.1 |

| DFO | Ga³⁺ | ~26.6 |

Note: Log K values can vary depending on the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of radiopharmaceuticals utilizing bifunctional chelators.

Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody

This protocol describes the conjugation of an isothiocyanate-functionalized DOTA chelator to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

-

p-SCN-Bn-DOTA.

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification.

-

UV-Vis spectrophotometer.

Procedure:

-

Buffer Exchange: Exchange the mAb into the conjugation buffer using a desalting column or dialysis to a final concentration of 5-10 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a 20-fold molar excess of the p-SCN-Bn-DOTA stock solution to the mAb solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the DOTA-mAb conjugate from unreacted chelator using an SEC column equilibrated with PBS.

-

Collect the fractions corresponding to the high molecular weight protein peak.

-

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

The number of chelators per antibody (conjugation ratio) can be determined by methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

-

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Lutetium-177

This protocol outlines the radiolabeling of a DOTA-conjugated peptide (e.g., a somatostatin (B550006) analog) with ¹⁷⁷Lu.

Materials:

-

DOTA-conjugated peptide.

-

¹⁷⁷LuCl₃ in 0.05 M HCl.

-

Reaction buffer: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 4.5.

-

Gentisic acid (radioprotectant).

-

C18 Sep-Pak cartridge for purification.

-

Radio-HPLC system for quality control.

Procedure:

-

Reaction Setup:

-

In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-50 µg) and gentisic acid (e.g., 5 mg/mL).

-

Add the reaction buffer.

-

-

Radiolabeling:

-

Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Incubate the reaction mixture at 95°C for 20-30 minutes.

-

-

Purification:

-

Activate a C18 Sep-Pak cartridge with ethanol (B145695) and then wash with water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove unchelated ¹⁷⁷Lu.

-

Elute the ¹⁷⁷Lu-DOTA-peptide with a 50:50 mixture of ethanol and water.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using a radio-HPLC system. The radiochemical purity should typically be >95%.

-

Protocol 3: In Vitro Serum Stability Assay

This protocol is used to assess the stability of the radiolabeled conjugate in human serum.

Materials:

-

Purified radiolabeled conjugate.

-

Human serum.

-

Incubator at 37°C.

-

Radio-TLC or radio-HPLC system.

Procedure:

-

Incubation:

-

Add a small volume of the radiolabeled conjugate to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze the aliquot by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate versus released radionuclide.

-

For protein precipitation, ethanol can be added to the aliquot, centrifuged, and the radioactivity in the supernatant and pellet can be measured.

-

Visualizing the Pathway: From Molecular Interaction to Preclinical Workflow

Somatostatin Receptor Signaling and Internalization

Radiolabeled somatostatin analogs, such as ¹⁷⁷Lu-DOTATATE, are used for the diagnosis and therapy of neuroendocrine tumors that overexpress somatostatin receptors (SSTRs). The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade and receptor-mediated endocytosis, leading to the internalization and retention of the radioactivity within the tumor cell.

Workflow for Preclinical Evaluation of a Novel Radiopharmaceutical

The development of a new radiopharmaceutical follows a structured preclinical evaluation workflow to ensure its safety and efficacy before it can be considered for clinical trials. This process involves a series of in vitro and in vivo studies.

References

Deferoxamine-DBCO for Beginners in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferoxamine-DBCO (DFO-DBCO) is a bifunctional chelating agent that has emerged as a powerful tool in the field of bioconjugation.[1][2][3][4][5] It uniquely combines the potent iron-chelating properties of Deferoxamine (DFO) with the versatility of copper-free click chemistry, enabled by the Dibenzocyclooctyne (DBCO) group. This dual functionality allows for the straightforward and stable attachment of DFO to a wide range of azide-modified biomolecules, such as antibodies, proteins, and nanoparticles. The resulting conjugates are pivotal in the development of targeted therapeutics and advanced diagnostic agents, particularly in the realm of radionuclide-drug conjugates (RDCs) for targeted imaging and therapy.

This technical guide provides a comprehensive overview of this compound for researchers new to bioconjugation. It covers the fundamental principles, detailed experimental protocols, quantitative data, and logical workflows to facilitate the successful implementation of this technology in the laboratory.

Core Concepts: The Chemistry of this compound

At its core, this compound is comprised of two key functional moieties:

-

Deferoxamine (DFO): A hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺). It is a bacterial siderophore widely used in medicine to treat iron overload. In the context of bioconjugation, the DFO component serves as a robust chelator for radiometals, most notably Zirconium-89 (⁸⁹Zr), for use in Positron Emission Tomography (PET) imaging.

-

Dibenzocyclooctyne (DBCO): A strained alkyne that readily reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is highly valued in bioconjugation for its bioorthogonality (it does not interfere with native biological processes), high efficiency, and ability to proceed under mild, aqueous conditions without the need for a cytotoxic copper catalyst.

The synergy of these two components allows for the site-specific and stable labeling of biomolecules with a powerful metal chelator, opening up a wide array of applications in targeted medicine.

Quantitative Data for this compound Bioconjugation

The success of a bioconjugation reaction is often determined by optimizing key quantitative parameters. The following tables summarize typical values reported in the literature for the conjugation of DBCO-containing molecules and the radiolabeling of DFO conjugates.

| Parameter | Recommended Molar Excess | Target Biomolecule | Reference |

| DBCO-NHS Ester to Antibody | 5-10 fold (low derivatization) | Antibody | |

| 20-30 fold (high derivatization) | Antibody | ||

| Azide-modified Oligonucleotide to DBCO-Antibody | 2-5 fold | DBCO-functionalized Antibody |

Table 1: Recommended Molar Ratios for DBCO Conjugation Reactions.

| Parameter | Reported Value | Application | Reference |

| Radiolabeling Yield (⁸⁹Zr) | 78 ± 6% | Site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab | |

| 82 ± 5% | Stochastically labeled ⁸⁹Zr-DFO-trastuzumab | ||

| >95% | ⁸⁹Zr-DFOZ(35BPA)-huA33 | ||

| Specific Activity (⁸⁹Zr) | 0.79 ± 0.05 mCi/mg | Site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab | |

| 0.85 ± 0.15 mCi/mg | Stochastically labeled ⁸⁹Zr-DFO-trastuzumab | ||

| 2 mCi/mg | ⁸⁹Zr-DFOZ(35BPA)-huA33 | ||

| 5 mCi/mg | ⁸⁹Zr-DFO conjugate | ||

| 1-6 mCi/mg | Typical range for ⁸⁹Zr-DFO-mAbs | ||

| Chelators per Antibody | 4 | Site-specific DFO-DBCO-trastuzumab | |

| 0-6 | Stochastically labeled DFO-trastuzumab | ||

| 1 | DFOZ(35BPA)-huA33 |

Table 2: Quantitative Data for ⁸⁹Zr-DFO Bioconjugates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to an azide-modified antibody, followed by radiolabeling with Zirconium-89.

Protocol 1: Conjugation of this compound to an Azide-Modified Antibody

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns or dialysis cassettes (MWCO 10-50 kDa)

-

Low-protein-binding microcentrifuge tubes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh.

-

Ensure the azide-modified antibody solution is free of any azide-containing preservatives, as these will compete with the reaction. If necessary, perform a buffer exchange using a spin desalting column or dialysis. The antibody concentration should ideally be around 1-10 mg/mL.

-

-

Conjugation Reaction:

-

In a low-protein-binding microcentrifuge tube, combine the azide-modified antibody with a 2-4 fold molar excess of the this compound stock solution.

-

The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein precipitation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and DMSO from the conjugate using a spin desalting column or by dialysis against PBS. For spin columns, follow the manufacturer's instructions. For dialysis, perform at 4°C against a large volume of PBS, with at least two buffer changes.

-

Collect the purified this compound-antibody conjugate.

-

-

Characterization (Optional but Recommended):

-

Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.

-

The degree of labeling (DOL), i.e., the number of DFO-DBCO molecules per antibody, can be estimated using UV-Vis spectroscopy by measuring the absorbance at both 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Protocol 2: Radiolabeling of DFO-DBCO-Antibody with Zirconium-89 (⁸⁹Zr)

Materials:

-

Purified DFO-DBCO-antibody conjugate

-

⁸⁹Zr-oxalate or ⁸⁹Zr-chloride in dilute HCl

-

HEPES buffer (0.5 M, pH 7.0-7.5)

-

Sodium carbonate (Na₂CO₃) solution (for pH adjustment)

-

PD-10 desalting column or equivalent

-

Instant thin-layer chromatography (iTLC) strips

-

Citrate (B86180) buffer (20 mM, pH 4.5-5.5) as the mobile phase for iTLC

Procedure:

-

pH Adjustment of ⁸⁹Zr:

-

To the ⁸⁹Zr solution, add a calculated volume of HEPES buffer and then carefully adjust the pH to 7.0-7.2 using the sodium carbonate solution.

-

-

Radiolabeling Reaction:

-

Add the pH-adjusted ⁸⁹Zr solution to the purified DFO-DBCO-antibody conjugate.

-

Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.

-

-

Purification of the Radiolabeled Conjugate:

-

Purify the ⁸⁹Zr-DFO-DBCO-antibody from unchelated ⁸⁹Zr using a PD-10 desalting column, eluting with sterile PBS.

-

Collect the fractions containing the radiolabeled antibody.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using iTLC with a citrate buffer mobile phase. The radiolabeled antibody will remain at the origin, while free ⁸⁹Zr will move with the solvent front.

-

The radiochemical purity should be >95% for in vitro and in vivo applications.

-

Measure the radioactivity of the purified product and the initial ⁸⁹Zr to calculate the radiolabeling yield.

-

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows in this compound bioconjugation.

Caption: Experimental workflow for this compound bioconjugation and radiolabeling.

Caption: Logical relationship of components in this compound bioconjugation.

Signaling Pathways and Mechanism of Action

The biological effects of this compound conjugates are primarily driven by the iron-chelating properties of the DFO moiety. Iron is a critical cofactor for numerous cellular processes, and its depletion by DFO can significantly impact various signaling pathways. While research on the specific pathway effects of DFO-DBCO conjugates is ongoing, the known effects of DFO provide a strong indication of their likely mechanism of action.

Deferoxamine has been shown to influence pathways involved in cell proliferation, apoptosis, and the response to hypoxia. For instance, DFO can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is partly achieved through the inactivation of pathways such as Wnt/β-catenin and p38MAPK/ERK. Furthermore, by chelating iron, DFO can reduce the generation of reactive oxygen species (ROS) and downregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen. In some cancer cell types, DFO has also been shown to promote cell migration through the activation of TGF-β and NF-κB signaling pathways, which can be mediated by an increase in mitochondrial ROS.

The following diagram illustrates the potential signaling pathways affected by the Deferoxamine component of a bioconjugate.

Caption: Potential signaling pathways modulated by the Deferoxamine moiety.

Conclusion

This compound is a versatile and powerful reagent for researchers in bioconjugation, drug development, and molecular imaging. Its ability to combine the robust metal-chelating properties of DFO with the simplicity and efficiency of copper-free click chemistry provides a reliable method for creating targeted diagnostic and therapeutic agents. By understanding the core principles, following detailed protocols, and optimizing quantitative parameters, even beginners in the field can successfully leverage this compound to advance their research. The continued exploration of the biological effects of these conjugates will undoubtedly lead to new and innovative applications in medicine.

References

Deferoxamine-DBCO: A Bifunctional Tool for Unraveling the Intricacies of Ferroptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Deferoxamine (DFO), a potent and clinically approved iron chelator, has been instrumental in the study of ferroptosis by virtue of its ability to sequester intracellular labile iron, thereby inhibiting the Fenton reaction and subsequent lipid peroxidation. The conjugation of DFO with a dibenzocyclooctyne (DBCO) group, creating Deferoxamine-DBCO, presents a novel, bifunctional tool for advancing ferroptosis research. This technical guide provides a comprehensive overview of the established role of DFO in ferroptosis and explores the potential applications of this compound as a next-generation probe for imaging, tracking, and targeted modulation of this cell death pathway. While direct experimental applications of this compound in ferroptosis are yet to be extensively published, this document outlines its synthesis, the individual functionalities of its components, and proposes innovative experimental workflows to leverage its unique capabilities.

The Role of Deferoxamine in Ferroptosis: A Foundational Overview

Deferoxamine is a hexadentate iron chelator with a high affinity and specificity for ferric iron (Fe³⁺). Its primary mechanism in preventing ferroptosis lies in its ability to reduce the size of the intracellular labile iron pool (LIP), a source of redox-active iron that catalyzes the formation of reactive oxygen species (ROS) and subsequent lipid peroxidation, the hallmark of ferroptosis.[1][2][3]

Mechanism of Action

DFO inhibits ferroptosis through several key mechanisms:

-

Iron Chelation: DFO directly binds to intracellular labile iron, forming a stable complex that is subsequently removed from the cell. This depletion of catalytically active iron prevents the iron-dependent decomposition of lipid hydroperoxides into toxic lipid radicals.[4][5]

-

Inhibition of Lipid Peroxidation: By reducing the availability of free iron, DFO effectively suppresses the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), a major source of hydroxyl radicals that initiate lipid peroxidation.

-

Upregulation of Ferroptosis Suppressor Proteins: Studies have shown that DFO treatment can lead to the upregulation of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4) and the cystine/glutamate antiporter system light chain (xCT), further protecting cells from lipid peroxidation.

Quantitative Data on Deferoxamine's Efficacy in Ferroptosis Inhibition

The following table summarizes key quantitative data from studies demonstrating the inhibitory effect of Deferoxamine on ferroptosis in various experimental models.

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Cell Viability | Primary cortical neurons | 50 µM erastin (B1684096) + DFO pretreatment | Significant increase in cell viability compared to erastin alone. | |

| Lipid ROS Levels | HIEC cells | 6 Gy Ionizing Radiation + 500 nM DFO | Significant decrease in lipid peroxidation. | |

| GPX4 Expression | Primary cortical neurons | Erastin + DFO | Upregulation of GPX4 protein levels. | |

| Intracellular Fe²⁺ | HIEC cells | 6 Gy Ionizing Radiation + 500 nM DFO | Significant reduction in intracellular ferrous iron. | |

| 4-HNE Levels (Lipid Peroxidation Marker) | Mouse dorsal skin | 30 Gy Ionizing Radiation + topical DFO | Significant decrease in 4-HNE staining. |

This compound: A Novel Bifunctional Probe

This compound is a conjugate molecule that combines the iron-chelating properties of DFO with the bioorthogonal reactivity of a DBCO moiety.

-

Deferoxamine (DFO) Moiety: Functions as the iron-chelating "warhead," actively sequestering labile iron and inhibiting ferroptosis.

-

Dibenzocyclooctyne (DBCO) Moiety: A strained alkyne that participates in highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules. This allows for the covalent attachment of this compound to a wide range of biological and synthetic molecules.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of the primary amine of Deferoxamine with an activated ester of a DBCO-containing linker.

Proposed Applications of this compound in Ferroptosis Research

While direct experimental evidence is currently limited, the unique properties of this compound open up exciting new avenues for investigating ferroptosis.

Visualizing and Tracking Iron Chelation in Real-Time

By conjugating this compound to a fluorescent azide-containing probe, researchers can visualize the subcellular localization of the chelator and monitor its engagement with the labile iron pool in living cells.

Targeted Delivery of Deferoxamine to Specific Cell Types or Organelles

The DBCO moiety allows for the conjugation of Deferoxamine to targeting ligands such as antibodies, peptides, or aptamers. This would enable the specific delivery of the iron chelator to cancer cells or to specific subcellular compartments like mitochondria, which are central to ferroptosis.

Experimental Protocols: A Guide to Using Deferoxamine in Ferroptosis Studies

The following are generalized protocols for inducing and inhibiting ferroptosis using Deferoxamine, which can be adapted for use with this compound.

In Vitro Ferroptosis Inhibition Assay

-

Cell Culture: Plate cells of interest (e.g., HT-1080, BJeLR) at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment with Deferoxamine: Treat the cells with varying concentrations of Deferoxamine (typically 10-100 µM) for 1-2 hours prior to inducing ferroptosis.

-

Induction of Ferroptosis: Add a ferroptosis-inducing agent such as erastin (1-10 µM) or RSL3 (100-500 nM) to the culture medium.

-

Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

-

Assessment of Cell Viability: Measure cell viability using assays such as MTT, CellTiter-Glo, or by counting viable cells using trypan blue exclusion.

-

Measurement of Ferroptosis Markers: Assess markers of ferroptosis, including:

-

Lipid Peroxidation: Use fluorescent probes like C11-BODIPY 581/591 or Liperfluo.

-

Intracellular Iron: Employ fluorescent probes such as FerroOrange or Phen Green SK.

-

Protein Expression: Analyze the expression of key proteins like GPX4 and ACSL4 by Western blotting.

-

Signaling Pathway Analysis

The core signaling pathway inhibited by Deferoxamine in the context of ferroptosis is the iron-dependent lipid peroxidation cascade.

Conclusion and Future Directions

Deferoxamine remains a cornerstone tool for the study of ferroptosis, providing a reliable method for inhibiting this cell death pathway through iron chelation. The development of this compound represents a significant advancement, offering the potential to move beyond simple inhibition to the sophisticated tracking, imaging, and targeted modulation of iron metabolism in the context of ferroptosis. Future research should focus on validating the proposed applications of this compound in various disease models. The ability to visualize and specifically manipulate the labile iron pool in designated cells or organelles will undoubtedly provide deeper insights into the complex regulatory networks of ferroptosis and pave the way for the development of novel therapeutic strategies.

References

- 1. A reactivity-based probe of the intracellular labile ferrous iron pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. Bioinorganic Modulators of Ferroptosis: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Principles of Chelating Agents in Medical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of chelating agents, their mechanisms of action, and their applications in medical research and drug development. It is designed to serve as a technical resource for professionals in the field, offering detailed insights into the science of chelation.

Core Principles of Chelation

Chelation is a chemical process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion.[1][2] This ligand, known as a chelating agent, chelator, or sequestrant, forms a stable, ring-like structure with the metal ion, called a chelate.[3][4][5] The term "chelate" originates from the Greek word "chele," meaning "claw," which aptly describes how the chelating agent grasps the metal ion.

The stability of the chelate is crucial for its function in a biological system. This stability is influenced by several factors, including the nature of the metal ion and the chelating agent, the pH of the medium, and the presence of competing ions. An ideal chelating agent for medical applications should possess several key properties:

-

High affinity and selectivity: It should bind strongly to the target toxic metal ion while having a low affinity for essential endogenous metals to minimize side effects.

-

Water solubility: The resulting metal chelate must be water-soluble to be excreted from the body, typically via the kidneys.

-

Ability to reach target sites: It must be able to travel to the specific tissues or cellular compartments where the toxic metal is accumulated.

-

Resistance to biotransformation: The chelating agent should remain intact in the body to perform its function before being excreted.

-

Minimal toxicity: The chelator itself and its metal complex should have low toxicity.

Mechanism of Action

The primary mechanism of action of chelating agents in medicine is to bind to toxic metal ions, forming a stable and non-toxic chelate that can be readily excreted from the body, primarily through urine. By sequestering the metal ion, the chelating agent prevents it from interacting with biological molecules, such as enzymes and proteins, thereby mitigating its toxic effects.

For instance, in cases of heavy metal poisoning, a chelating agent is administered, which then circulates in the bloodstream. When it encounters a toxic heavy metal ion, it forms a stable complex. This complex is then filtered by the kidneys and eliminated in the urine.

References

- 1. arsdcollege.ac.in [arsdcollege.ac.in]

- 2. cd-bioparticles.net [cd-bioparticles.net]

- 3. Understanding the Role and Function of Chelating Agents in Modern Chemistry and Applications [thinkdochemicals.com]

- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Site-Specific Antibody Labeling with Deferoxamine-DBCO via Click Chemistry

Introduction

Site-specific antibody conjugation has become a cornerstone in the development of advanced therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs) and radioimmunoconjugates for PET imaging. This approach allows for the precise attachment of payloads to a monoclonal antibody (mAb) at defined locations, resulting in a homogeneous product with a controlled drug-to-antibody ratio (DAR). The use of bioorthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a highly efficient and biocompatible method for conjugation.

This application note provides a detailed protocol for the site-specific labeling of an antibody with Deferoxamine-DBCO (DFO-DBCO). Deferoxamine is a high-affinity chelator for various radiometals, notably Zirconium-89 (⁸⁹Zr), which is ideal for immuno-PET imaging due to its long half-life that matches the pharmacokinetics of antibodies. The protocol is divided into two main stages:

-

Enzymatic modification of the antibody's N-linked glycans to introduce azide (B81097) functionalities in a site-specific manner. This method targets the conserved glycans in the Fc region, preserving the integrity of the antigen-binding sites in the Fab regions.

-

Conjugation of DFO-DBCO to the azide-modified antibody through a copper-free click reaction.

This methodology yields a well-defined immunoconjugate ready for subsequent radiolabeling and in vivo applications.

Experimental Protocols

Part 1: Site-Specific Introduction of Azide Groups into the Antibody

This protocol describes the enzymatic modification of the antibody's Fc region glycans to introduce azide handles.[1][2][3]

Materials and Reagents:

-

Monoclonal antibody (e.g., IgG1) in an amine-free buffer (e.g., PBS, pH 7.4)

-

β-1,4-Galactosidase

-

UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

-

β-1,4-Galactosyltransferase (Gal-T, Y289L mutant)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Desalting columns or centrifugal filters (e.g., 50 kDa MWCO) for buffer exchange and purification

Procedure:

-

Antibody Preparation:

-

Start with a purified antibody solution at a concentration of 5-10 mg/mL.

-

If the antibody buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer using a desalting column or centrifugal filter.

-

-

Degalactosylation Step:

-

To the antibody solution, add β-1,4-galactosidase to a final concentration of 0.1 mg/mL.

-

Incubate the mixture at 37°C for 16-24 hours with gentle agitation. This step removes terminal galactose residues from the N-linked glycans, exposing N-acetylglucosamine (GlcNAc) residues.[1]

-

-

Azide Installation Step:

-

To the degalactosylated antibody solution, add UDP-GalNAz to a final concentration of 1 mM.

-

Add the substrate-permissive β-Gal-T1 (Y289L) enzyme to a final concentration of 0.2 mg/mL.

-

Incubate the reaction at 30°C for 16-24 hours with gentle agitation. This reaction attaches the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.

-

-

Purification of Azide-Modified Antibody:

-

Remove excess UDP-GalNAz and enzymes by purifying the azide-modified antibody.

-

Use a desalting column or perform buffer exchange with centrifugal filters (50 kDa MWCO) into PBS, pH 7.4.

-

Concentrate the antibody to the desired concentration (e.g., 5-10 mg/mL).

-

The resulting azide-modified antibody is now ready for conjugation with DFO-DBCO.

-

Part 2: Conjugation of DFO-DBCO to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and DFO-DBCO.

Materials and Reagents:

-

Azide-modified antibody (from Part 1) in PBS, pH 7.4

-

This compound (DFO-DBCO)

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4 (must be azide-free)

-

Desalting columns or centrifugal filters (50 kDa MWCO) for purification

Procedure:

-

Prepare DFO-DBCO Stock Solution:

-

Dissolve DFO-DBCO in anhydrous DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

To the azide-modified antibody solution (e.g., at 5 mg/mL in PBS), add the DFO-DBCO stock solution to achieve a 5- to 10-fold molar excess of DFO-DBCO over the antibody.

-

Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Purification of DFO-DBCO-Antibody Conjugate:

-

After incubation, remove the unreacted DFO-DBCO by purifying the conjugate.

-

Use a desalting column or perform buffer exchange with centrifugal filters (50 kDa MWCO) into a suitable storage buffer (e.g., PBS, pH 7.4).

-

The purified DFO-DBCO-antibody conjugate is now ready for characterization and subsequent radiolabeling.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Parameters

| Parameter | Part 1: Azide Modification | Part 2: DFO-DBCO Conjugation |

| Starting Material | Purified Monoclonal Antibody | Azide-Modified Antibody |

| Key Reagents | β-1,4-galactosidase, UDP-GalNAz, β-Gal-T1 (Y289L) | This compound |

| Molar Ratios | N/A (Enzymatic) | 5-10 fold molar excess of DFO-DBCO to Antibody |

| Reaction Buffer | 50 mM Tris-HCl, pH 7.5 | PBS, pH 7.4 |